

# Application Note: A Detailed Protocol for the Regioselective Nitration of p-Cresol

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## Compound of Interest

Compound Name: **4-Methyl-3-nitrophenol**

Cat. No.: **B015662**

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## Abstract

This application note provides a comprehensive experimental protocol for the synthesis of **4-Methyl-3-nitrophenol** via the direct nitration of p-cresol. The described method utilizes a mixed acid approach with sulfuric acid and nitric acid under controlled temperature conditions to achieve regioselective nitration. This document includes a detailed, step-by-step methodology, a summary of expected quantitative data, and essential safety precautions. A visual workflow of the experimental process is also provided to aid in procedural understanding. This protocol is intended for use by qualified researchers in a laboratory setting.

## Introduction

**4-Methyl-3-nitrophenol** is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The introduction of a nitro group to the p-cresol backbone is a critical transformation that enables further functionalization. The primary challenge in the nitration of p-cresol is controlling the regioselectivity to favor the formation of the desired 3-nitro isomer over other potential products, such as the 2-nitro isomer and dinitrated species. This protocol details a direct nitration method that has been established to provide a practical route to **4-Methyl-3-nitrophenol**.

## Experimental Protocol

This protocol is based on established methods for the nitration of phenolic compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

**Materials:**

- p-Cresol (4-methylphenol)
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Dichloromethane
- Anhydrous Sodium Sulfate
- Deionized Water
- Sodium Bicarbonate (for neutralization of acidic waste)

**Equipment:**

- Three-neck round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Thermometer
- Ice-salt bath
- Separatory funnel
- Rotary evaporator
- Beakers and Erlenmeyer flasks
- Büchner funnel and filter paper (for optional recrystallization)
- Standard laboratory glassware

**Procedure:**

- **Reaction Setup:** In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath to maintain a low temperature.
- **Preparation of the Nitrating Mixture:** In a separate beaker, carefully and slowly add 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid while cooling in an ice bath. **Caution:** This mixture is highly corrosive and the mixing process is exothermic.
- **Reaction Initiation:** Dissolve 5.4 g (0.05 mol) of p-cresol in 20 mL of dichloromethane in the three-neck flask. Begin stirring and allow the solution to cool to 0-5 °C.
- **Addition of Nitrating Agent:** Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred p-cresol solution. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition. The addition should take approximately 30-45 minutes.
- **Reaction Monitoring:** After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
  - Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.
  - Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic (dichloromethane) layer.
  - Extract the aqueous layer with two additional 20 mL portions of dichloromethane.
  - Combine the organic extracts and wash sequentially with 50 mL of cold water and 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.
  - Dry the organic layer over anhydrous sodium sulfate.
- **Purification:**

- Filter off the sodium sulfate and concentrate the organic solution using a rotary evaporator to obtain the crude product.
- The crude **4-Methyl-3-nitrophenol** can be further purified by steam distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).[4]

#### Safety Precautions:

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves (e.g., neoprene or butyl rubber) when handling corrosive acids.[5][6]
- Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.[5][6]
- Handling of Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]
- Exothermic Reaction: The preparation of the nitrating mixture and the nitration reaction itself are exothermic. Strict temperature control is crucial to prevent runaway reactions.[1]
- Waste Disposal: Neutralize all acidic aqueous waste with sodium bicarbonate before disposal according to institutional guidelines.

## Quantitative Data

The following table summarizes the key quantitative data for the synthesis of **4-Methyl-3-nitrophenol**.

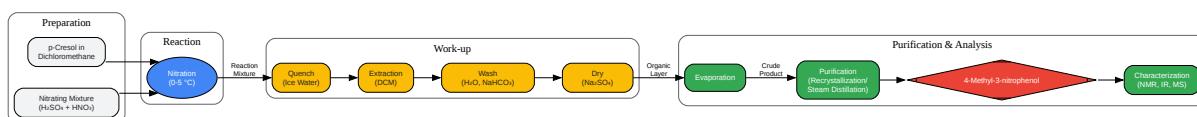
Parameter	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>	[7][8][9][10]
Molecular Weight	153.14 g/mol	[7][8][9][10]
Typical Yield	70-85%	[11]
Melting Point	78-81 °C	[11]
Appearance	Yellow crystalline solid	[11]

## Characterization Data

The synthesized **4-Methyl-3-nitrophenol** can be characterized using standard analytical techniques.

- <sup>1</sup>H NMR: Spectral data can be compared with reference spectra available in chemical databases.
- <sup>13</sup>C NMR: Provides confirmation of the carbon skeleton and the position of the nitro group.
- IR Spectroscopy: Characteristic peaks for the hydroxyl (-OH), nitro (-NO<sub>2</sub>), and aromatic C-H and C=C bonds should be observed.[7][9][10]
- Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.[7][8]

## Experimental Workflow



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Caption: Workflow for the synthesis of **4-Methyl-3-nitrophenol** from p-cresol.

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